Cas no 2229640-44-0 (5-(Furan-2-yl)-4-methylpent-4-en-2-one)

5-(Furan-2-yl)-4-methylpent-4-en-2-one 化学的及び物理的性質
名前と識別子
-
- 2229640-44-0
- 5-(furan-2-yl)-4-methylpent-4-en-2-one
- EN300-1802226
- 5-(Furan-2-yl)-4-methylpent-4-en-2-one
-
- インチ: 1S/C10H12O2/c1-8(6-9(2)11)7-10-4-3-5-12-10/h3-5,7H,6H2,1-2H3/b8-7+
- InChIKey: VLZMWEVFNQWKNF-BQYQJAHWSA-N
- ほほえんだ: O1C=CC=C1/C=C(\C)/CC(C)=O
計算された属性
- せいみつぶんしりょう: 164.083729621g/mol
- どういたいしつりょう: 164.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 30.2Ų
5-(Furan-2-yl)-4-methylpent-4-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802226-10.0g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1802226-5.0g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1802226-2.5g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1802226-10g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1802226-5g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1802226-0.1g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1802226-0.5g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1802226-1.0g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1802226-0.05g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1802226-0.25g |
5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229640-44-0 | 0.25g |
$972.0 | 2023-09-19 |
5-(Furan-2-yl)-4-methylpent-4-en-2-one 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
5-(Furan-2-yl)-4-methylpent-4-en-2-oneに関する追加情報
Introduction to 5-(Furan-2-yl)-4-methylpent-4-en-2-one (CAS No. 2229640-44-0)
5-(Furan-2-yl)-4-methylpent-4-en-2-one, with the CAS number 2229640-44-0, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a furan ring and a conjugated double bond, which contribute to its reactivity and potential applications in various chemical processes.
The molecular formula of 5-(Furan-2-yl)-4-methylpent-4-en-2-one is C10H10O2, and its molecular weight is approximately 166.18 g/mol. The compound's structure consists of a furan ring attached to a substituted pentenone moiety, which imparts distinct chemical properties and reactivity patterns. The presence of the furan ring, known for its electron-rich nature, facilitates various electrophilic and nucleophilic reactions, making it a valuable building block in synthetic chemistry.
In recent years, the study of 5-(Furan-2-yl)-4-methylpent-4-en-2-one has expanded beyond its use as a synthetic intermediate. Researchers have explored its potential applications in the development of new pharmaceuticals and materials. For instance, the compound's ability to undergo selective functionalization reactions has been leveraged to synthesize complex molecules with therapeutic potential. Studies have shown that derivatives of 5-(Furan-2-yl)-4-methylpent-4-en-2-one exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The synthesis of 5-(Furan-2-yl)-4-methylpent-4-en-2-one can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the condensation of 2-furaldehyde with 3-methylbutanenitrile followed by hydrolysis and decarboxylation. This approach yields high-purity products suitable for both laboratory-scale research and industrial applications. Recent advancements in catalytic methods have further optimized the synthesis process, reducing reaction times and improving yields.
The physical properties of 5-(Furan-2-yl)-4-methylpent-4-en-2-one, such as its melting point, boiling point, and solubility in different solvents, are crucial for its handling and storage. The compound is typically a colorless liquid at room temperature with a characteristic odor. Its solubility in organic solvents like ethanol and dichloromethane makes it easy to handle in laboratory settings. However, care should be taken to store it under appropriate conditions to prevent degradation or contamination.
In the context of medicinal chemistry, 5-(Furan-2-yl)-4-methylpent-4-en-2-one has shown promise as a lead compound for drug discovery. Its structural flexibility allows for the introduction of various functional groups that can modulate its biological activity. For example, researchers have synthesized derivatives with enhanced selectivity towards specific biological targets, such as enzymes or receptors involved in disease pathways. These derivatives have been evaluated in preclinical studies for their efficacy and safety profiles.
Clinical trials involving compounds derived from 5-(Furan-2-yl)-4-methylpent-4-en-2-one are currently underway to assess their therapeutic potential in treating various diseases. Early results from these trials have been encouraging, with some compounds demonstrating significant improvements in patient outcomes compared to existing treatments. The ongoing research aims to further refine these compounds and optimize their pharmacokinetic properties for clinical use.
Beyond its pharmaceutical applications, 5-(Furan-2-yl)-4-methylpent-4-en-2-one has also found use in the development of advanced materials. Its unique chemical structure makes it suitable for applications in polymer science and materials engineering. For instance, researchers have explored its use as a monomer in the synthesis of functional polymers with tunable properties for applications ranging from drug delivery systems to electronic devices.
In conclusion, 5-(Furan-2-yl)-4-methylpent-4-en-2-one (CAS No. 2229640-44-0) is a multifaceted compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity patterns make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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